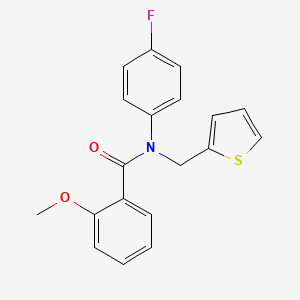![molecular formula C20H24N4O5 B11341394 (5Z)-3-cyclohexyl-6-hydroxy-5-[5-(3-hydroxy-4-methoxyphenyl)pyrazolidin-3-ylidene]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11341394.png)
(5Z)-3-cyclohexyl-6-hydroxy-5-[5-(3-hydroxy-4-methoxyphenyl)pyrazolidin-3-ylidene]pyrimidine-2,4(3H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-CYCLOHEXYL-6-HYDROXY-5-[5-(3-HYDROXY-4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound with a unique structure that combines cyclohexyl, hydroxy, methoxyphenyl, pyrazolyl, and tetrahydropyrimidine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOHEXYL-6-HYDROXY-5-[5-(3-HYDROXY-4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Cyclization to form the tetrahydropyrimidine ring: The pyrazole intermediate is then reacted with a urea derivative in the presence of a catalyst to form the tetrahydropyrimidine ring.
Introduction of the cyclohexyl group: This can be done through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst.
Hydroxylation and methoxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
Oxidation: The hydroxy groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups in the tetrahydropyrimidine ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Medicinal Chemistry: Due to its complex structure, it can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 3-CYCLOHEXYL-6-HYDROXY-5-[5-(3-HYDROXY-4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of hydroxy and methoxy groups can facilitate hydrogen bonding and other interactions with biological molecules, enhancing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- **3-CYCLOHEXYL-6-HYDROXY-5-[5-(3-HYDROXY-4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
- **3-CYCLOHEXYL-6-HYDROXY-5-[5-(3-HYDROXY-4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
Uniqueness
The uniqueness of 3-CYCLOHEXYL-6-HYDROXY-5-[5-(3-HYDROXY-4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE lies in its combination of structural features, which confer specific chemical and biological properties
属性
分子式 |
C20H24N4O5 |
|---|---|
分子量 |
400.4 g/mol |
IUPAC 名称 |
1-cyclohexyl-6-hydroxy-5-[5-(3-hydroxy-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H24N4O5/c1-29-16-8-7-11(9-15(16)25)13-10-14(23-22-13)17-18(26)21-20(28)24(19(17)27)12-5-3-2-4-6-12/h7-9,12-13,22,25,27H,2-6,10H2,1H3,(H,21,26,28) |
InChI 键 |
FRKSNUBREJYGNM-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2)C3=C(N(C(=O)NC3=O)C4CCCCC4)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-methylbenzyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B11341331.png)
![N-(2-methoxyphenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide](/img/structure/B11341338.png)
![2-(3,5-dimethylphenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11341342.png)
![1-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}piperazin-1-yl)butan-1-one](/img/structure/B11341345.png)
![N-(4-methylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11341353.png)
![N-[4-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide](/img/structure/B11341367.png)

![1-(5-chloro-2-methoxyphenyl)-4-[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11341369.png)

![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11341373.png)

![9-(2,3-dimethylphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11341387.png)
![4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11341390.png)
